MFCD09852921

Description

Based on analogous compounds in the MDL series (e.g., MFCD28167899, MFCD13195646), it is hypothesized to belong to a class of organoboron or heterocyclic derivatives, commonly used in catalysis, medicinal chemistry, or materials science . Such compounds often exhibit unique electronic properties due to their hybrid bonding configurations, making them valuable in cross-coupling reactions or as enzyme inhibitors .

Key inferred properties (based on similar MDL entries):

- Molecular formula: Likely CₓHᵧN₂O₂B (boron-containing heterocycle) or analogous structure.

- Molecular weight: Estimated 250–500 g/mol, aligning with mid-sized bioactive molecules.

- Applications: Potential use in Suzuki-Miyaura coupling (if boron-based) or as a kinase inhibitor scaffold (if nitrogen-rich) .

Properties

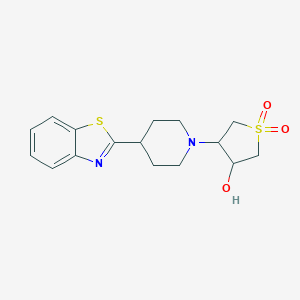

Molecular Formula |

C16H20N2O3S2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C16H20N2O3S2/c19-14-10-23(20,21)9-13(14)18-7-5-11(6-8-18)16-17-12-3-1-2-4-15(12)22-16/h1-4,11,13-14,19H,5-10H2 |

InChI Key |

FXLFIOVSACOTOC-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CS(=O)(=O)CC4O |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CS(=O)(=O)CC4O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09852921 typically involves multiple steps. One common method includes the cyclization of phenolic azomethines using Dess-Martin periodinane (DMP) as a reagent . This reaction is carried out at ambient temperature, leading to the formation of substituted benzothiazoles.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to enhance the yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

MFCD09852921 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound.

Scientific Research Applications

MFCD09852921 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MFCD09852921 involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as aldose reductase, which plays a role in diabetic complications . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Similarities and Differences

- Its higher molecular weight (486.57 g/mol) may reduce membrane permeability compared to smaller analogs .

- CAS 1046861-20-4 : A halogenated aryl boronic acid with a compact structure (235.27 g/mol), optimized for Suzuki-Miyaura reactions. The bromine and chlorine substituents enhance electrophilicity but increase toxicity risks (H302) .

Functional Comparison

- Reactivity : Boron-containing compounds like CAS 1046861-20-4 are pivotal in cross-coupling reactions, whereas nitrogen-heterocycles (e.g., CAS 1022150-11-3) are more suited for coordination chemistry or enzyme inhibition .

- Pharmacokinetics : Lower molecular weight compounds (e.g., CAS 1046861-20-4) exhibit higher GI absorption and BBB permeability, critical for CNS-targeted drugs, but may face metabolic instability due to halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.